

Nuclear Magnetic Resonance (NMR) Spectroscopy of "Cumyl-inaca": Application Notes and Protocols

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Compound of Interest

Compound Name: **Cumyl-inaca**

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Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **Cumyl-inaca** (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide), a synthetic cannabinoid precursor. Due to the limited availability of public domain NMR data for **Cumyl-inaca**, this guide presents a generalized protocol and data interpretation framework based on closely related analogs. The methodologies outlined herein are intended to assist researchers in the structural elucidation and characterization of **Cumyl-inaca** and similar synthetic cannabinoids. This document includes a general experimental protocol for NMR analysis, the chemical structure of **Cumyl-inaca**, and a workflow diagram for NMR spectroscopy.

Introduction

Cumyl-inaca is a synthetic compound that has been identified as a precursor in the synthesis of various cumyl-based synthetic cannabinoids.^{[1][2]} Its chemical structure is N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, with the chemical formula C₁₇H₁₇N₃O.^[3] Accurate analytical characterization is crucial for the identification and control of such substances. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules. While specific ¹H and ¹³C NMR spectral data for

Cumyl-inaca are not readily available in the public domain, analysis of structurally similar compounds allows for the prediction of spectral features and the development of a robust analytical protocol.

Chemical Structure

The chemical structure of **Cumyl-inaca** is provided below. The key structural features include an indazole ring, a carboxamide linker, and a cumyl group (1-methyl-1-phenylethyl).

Caption: Chemical structure of **Cumyl-inaca**.

Predicted NMR Spectral Data

While experimental data for **Cumyl-inaca** is unavailable, data from structurally similar compounds, such as cumyl-indazole carboxamide derivatives, can provide an estimation of the expected chemical shifts.

Table 1: Predicted ^1H NMR Data for **Cumyl-inaca**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Indazole-H	7.0 - 8.5	m
Phenyl-H	7.2 - 7.6	m
NH (amide)	8.0 - 9.0	s (broad)
CH ₃ (cumyl)	1.6 - 1.9	s

Table 2: Predicted ^{13}C NMR Data for **Cumyl-inaca**

Carbons	Predicted Chemical Shift (δ , ppm)
C=O (amide)	160 - 165
Aromatic/Indazole C	110 - 150
Quaternary C (cumyl)	55 - 60
CH ₃ (cumyl)	28 - 32

Experimental Protocol

This section outlines a general protocol for the NMR analysis of **Cumyl-inaca**.

1. Sample Preparation

- Weigh approximately 5-10 mg of the **Cumyl-inaca** reference standard.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the sample.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Experiments:
 - ¹H NMR
 - ¹³C NMR
 - 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended for unambiguous signal assignment.
- ¹H NMR Parameters (Typical):

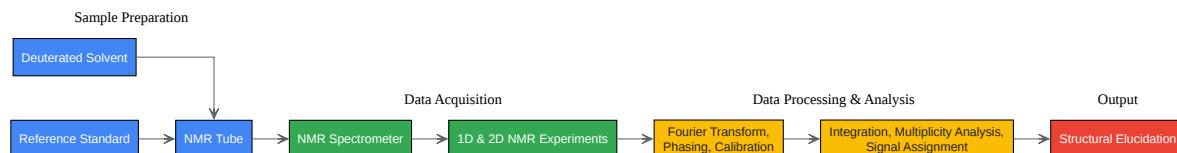
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-64 (sample concentration dependent)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: 16 ppm
- ^{13}C NMR Parameters (Typical):
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: 1-2 seconds
 - Spectral Width: 240 ppm

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce proton-proton connectivities.
- Assign the signals in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **Cumyl-inaca** structure with the aid of 2D NMR data.

NMR Spectroscopy Workflow

The following diagram illustrates the general workflow for NMR spectroscopy.



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